molecular formula C16H14N2O2 B8339248 2-(2-Methoxy-phenyl)-7-methyl-3h-quinazolin-4-one

2-(2-Methoxy-phenyl)-7-methyl-3h-quinazolin-4-one

Cat. No. B8339248
M. Wt: 266.29 g/mol
InChI Key: RIAHQRGVEUOJAB-UHFFFAOYSA-N
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Patent
US08153642B2

Procedure details

N-(2-Cyano-5-methyl-phenyl)-2-methoxy-benzamide 2-Amino-4-methyl anthronitrile (50.0 g, 378.3 mmol) was dissolved in 1 L dry pyridine and cooled to 0° C. O-Anisoyl chloride (63.0 ml, 453.96 mmol) was added dropwise over a 40 minute period and the reaction was allowed to warm to room temperature and stirred under a nitrogen atmosphere for 16 hours. The reaction was poured over 2 L of ice and the product formed a precipitate. The product was collected by vacuum filtration and dried for 3 days to produce the desired product a fluffy tan solid. Recovered 92.0 g 91% yield. LC/MS (10-99%) M/Z 267.2, retention time 3.34 minutes.
Name
N-(2-Cyano-5-methyl-phenyl)-2-methoxy-benzamide 2-Amino-4-methyl anthronitrile
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
NC1C=C(C)C2C(=CC3C(C=2)=CC=CC=3)C=1C#N.[C:19]([C:21]1[CH:26]=[CH:25][C:24]([CH3:27])=[CH:23][C:22]=1[NH:28][C:29](=O)[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[O:36][CH3:37])#[N:20].C[O:40]C1C(C(Cl)=O)=CC=CC=1>N1C=CC=CC=1>[CH3:37][O:36][C:31]1[CH:32]=[CH:33][CH:34]=[CH:35][C:30]=1[C:29]1[NH:20][C:19](=[O:40])[C:21]2[C:22](=[CH:23][C:24]([CH3:27])=[CH:25][CH:26]=2)[N:28]=1 |f:0.1|

Inputs

Step One
Name
N-(2-Cyano-5-methyl-phenyl)-2-methoxy-benzamide 2-Amino-4-methyl anthronitrile
Quantity
50 g
Type
reactant
Smiles
NC1=C(C2=CC3=CC=CC=C3C=C2C(=C1)C)C#N.C(#N)C1=C(C=C(C=C1)C)NC(C1=C(C=CC=C1)OC)=O
Name
Quantity
1 L
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
63 mL
Type
reactant
Smiles
COC1=CC=CC=C1C(=O)Cl
Step Three
Name
ice
Quantity
2 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred under a nitrogen atmosphere for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
the product formed a precipitate
FILTRATION
Type
FILTRATION
Details
The product was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried for 3 days
Duration
3 d

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)C1=NC2=CC(=CC=C2C(N1)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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